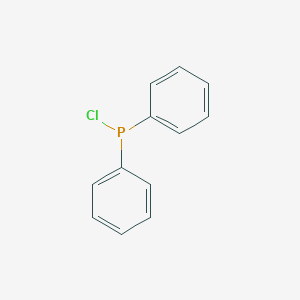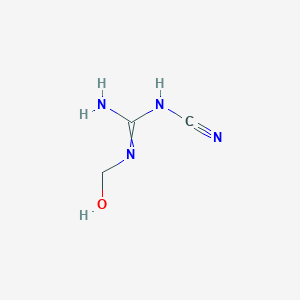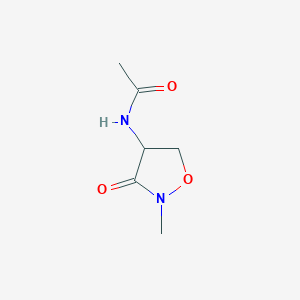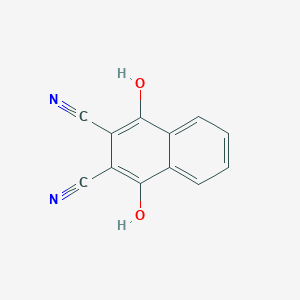
氧化rubidium钨 (Rb2WO4)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rubidium tungsten oxide, with the chemical formula Rb₂WO₄, is an inorganic compound that belongs to the family of tungsten oxides. This compound is known for its unique structural and electronic properties, making it a subject of interest in various scientific research fields. Rubidium tungsten oxide is typically characterized by its crystalline structure, which contributes to its stability and reactivity.
科学研究应用
Rubidium tungsten oxide has a wide range of scientific research applications due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in the development of biosensors.
Medicine: Its photothermal properties make it a candidate for photothermal therapy in cancer treatment.
Industry: Rubidium tungsten oxide is used in the production of electrochromic devices, gas sensors, and energy storage systems.
作用机制
Target of Action
Rubidium tungsten oxide (Rb2WO4) primarily targets organic pollutants in water and wastewater. It is also used in the field of consumer electronics due to its electrochromic properties .
Action Environment
The action of Rb2WO4 is influenced by environmental factors such as light and temperature. Light is necessary for the photocatalytic process, while temperature can affect the rate of reaction . Furthermore, the presence of other alkali metal cations in the environment can lead to the formation of mixed-cation tungstates.
准备方法
Synthetic Routes and Reaction Conditions: Rubidium tungsten oxide can be synthesized through several methods, including solid-state reactions and hydrothermal synthesis. In a typical solid-state reaction, rubidium carbonate (Rb₂CO₃) and tungsten trioxide (WO₃) are mixed in stoichiometric amounts and heated at high temperatures (around 800-1000°C) in an inert atmosphere to form rubidium tungsten oxide. The reaction can be represented as: [ Rb₂CO₃ + WO₃ \rightarrow Rb₂WO₄ + CO₂ ]
Industrial Production Methods: Industrial production of rubidium tungsten oxide often involves similar high-temperature solid-state reactions. the process may be optimized for large-scale production by using continuous furnaces and controlled atmospheres to ensure consistent quality and yield.
化学反应分析
Types of Reactions: Rubidium tungsten oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Rubidium tungsten oxide can be oxidized in the presence of strong oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas (H₂) or carbon monoxide (CO) at elevated temperatures.
Substitution: Substitution reactions may involve the replacement of rubidium ions with other alkali metal ions under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state tungsten compounds, while reduction can produce lower oxidation state tungsten oxides.
相似化合物的比较
Rubidium tungsten oxide can be compared with other tungsten oxides and tungsten bronzes:
Tungsten Trioxide (WO₃): Unlike rubidium tungsten oxide, tungsten trioxide is a well-known electrochromic material used in smart windows and displays.
Cesium Tungsten Bronze (Cs₀.₃₃WO₃): This compound is known for its near-infrared shielding properties, making it useful in solar control applications.
Potassium Tungsten Bronze (K₀.₃₃WO₃): Similar to cesium tungsten bronze, it has applications in energy storage and electrochromic devices.
Rubidium tungsten oxide stands out due to its specific combination of rubidium and tungsten, which imparts unique electronic and structural properties not found in other tungsten oxides or bronzes.
属性
CAS 编号 |
13597-52-9 |
|---|---|
分子式 |
ORbW |
分子量 |
285.31 g/mol |
IUPAC 名称 |
oxygen(2-);rubidium(1+);tungsten |
InChI |
InChI=1S/O.Rb.W |
InChI 键 |
BDYJTMSAJACSQH-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[Rb+].[Rb+].[W] |
规范 SMILES |
O=[W].[Rb] |
Key on ui other cas no. |
13597-52-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


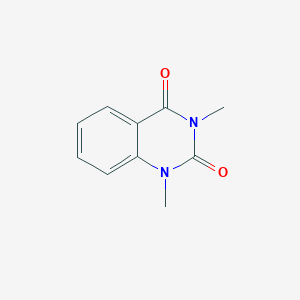



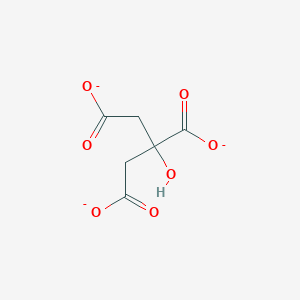
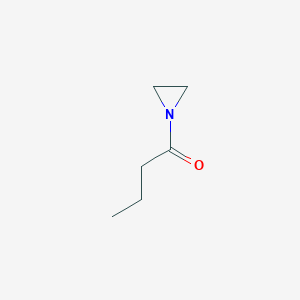
![6,7-Dihydrospiro[dibenzo[a,d]cyclooctene-12(5H),4'-imidazolidine]-2',5'-dione](/img/structure/B86182.png)

